molecular formula C40H62N2O12 B12701388 (E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propylamino)propoxy]-3-(propoxymethyl)phenyl]ethanone CAS No. 152270-98-9

(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propylamino)propoxy]-3-(propoxymethyl)phenyl]ethanone

Cat. No.: B12701388
CAS No.: 152270-98-9
M. Wt: 762.9 g/mol
InChI Key: VHEUZUDESDMICS-WXXKFALUSA-N
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Description

(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propylamino)propoxy]-3-(propoxymethyl)phenyl]ethanone is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propylamino)propoxy]-3-(propoxymethyl)phenyl]ethanone typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Formation of the core structure: This involves the creation of the phenyl ring with the ethanone group attached.

    Addition of functional groups: Hydroxy, propylamino, and propoxymethyl groups are introduced through various organic reactions such as nucleophilic substitution and reduction.

    Final assembly: The final step involves the coupling of the (E)-but-2-enedioic acid moiety to the core structure under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including:

    Batch reactors: For precise control over reaction conditions.

    Continuous flow reactors: For efficient and scalable production.

    Purification processes: Such as crystallization, distillation, and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propylamino)propoxy]-3-(propoxymethyl)phenyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The propylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or alkoxides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the ethanone group would yield an alcohol.

Scientific Research Applications

(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propylamino)propoxy]-3-(propoxymethyl)phenyl]ethanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propylamino)propoxy]-3-(propoxymethyl)phenyl]ethanone involves its interaction with specific molecular targets. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.

    Pathway interference: The compound may interfere with specific biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    (E)-but-2-enedioic acid derivatives: Compounds with similar core structures but different functional groups.

    Phenyl ethanone derivatives: Compounds with variations in the substituents on the phenyl ring.

Uniqueness

(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propylamino)propoxy]-3-(propoxymethyl)phenyl]ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

152270-98-9

Molecular Formula

C40H62N2O12

Molecular Weight

762.9 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propylamino)propoxy]-3-(propoxymethyl)phenyl]ethanone

InChI

InChI=1S/2C18H29NO4.C4H4O4/c2*1-4-8-19-11-17(21)13-23-18-7-6-15(14(3)20)10-16(18)12-22-9-5-2;5-3(6)1-2-4(7)8/h2*6-7,10,17,19,21H,4-5,8-9,11-13H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+

InChI Key

VHEUZUDESDMICS-WXXKFALUSA-N

Isomeric SMILES

CCCNCC(COC1=C(C=C(C=C1)C(=O)C)COCCC)O.CCCNCC(COC1=C(C=C(C=C1)C(=O)C)COCCC)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCCNCC(COC1=C(C=C(C=C1)C(=O)C)COCCC)O.CCCNCC(COC1=C(C=C(C=C1)C(=O)C)COCCC)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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